molecular formula C15H23BN2O4 B1393636 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid CAS No. 915770-01-3

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid

Cat. No.: B1393636
CAS No.: 915770-01-3
M. Wt: 306.17 g/mol
InChI Key: CVTSGDSTXRXWPI-UHFFFAOYSA-N
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Description

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is a boronic acid derivative that features a phenyl ring bonded to a boronic acid group and a piperazine ring protected by a tert-butoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as proteases and kinases, which are crucial for various cellular processes. The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades. These changes can affect various cellular functions, including proliferation, differentiation, and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This binding is often mediated by the formation of reversible covalent bonds with specific amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through enzymatic reactions, leading to the formation of metabolites that may retain biological activity. The metabolic pathways of this compound can influence its overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach specific intracellular compartments. Additionally, binding proteins can facilitate its localization and accumulation in target tissues, enhancing its biological effects. The distribution of this compound can influence its overall pharmacokinetics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as sodium hydroxide or potassium carbonate, often used in coupling reactions.

    Solvents: Tetrahydrofuran (THF), acetonitrile, and water are commonly used solvents.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Hydrolyzed Products: Resulting from the hydrolysis of the boronic acid group.

Scientific Research Applications

2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid has several applications in scientific research:

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.

    4-(Tert-butoxycarbonyl)piperazine: A protected piperazine derivative without the boronic acid group.

Uniqueness: 2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid is unique due to its combination of a boronic acid group and a protected piperazine ring, making it particularly useful in complex organic synthesis and medicinal chemistry applications.

Properties

IUPAC Name

[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16(20)21/h4-7,20-21H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTSGDSTXRXWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681754
Record name {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915770-01-3
Record name {2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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